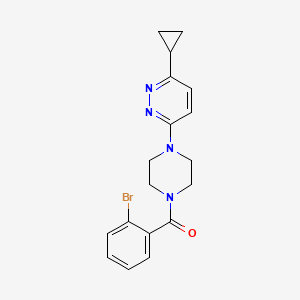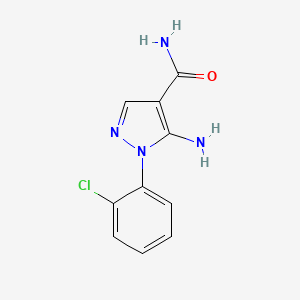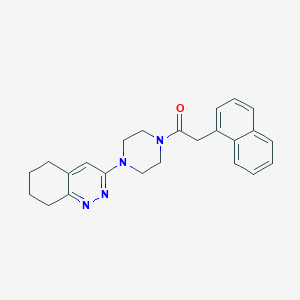![molecular formula C24H20N4O4S B2490830 (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 895426-56-9](/img/structure/B2490830.png)
(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule belongs to a class of compounds known for their potential applications in medicinal chemistry and materials science. Such molecules are typically synthesized for their unique biological activities or for their special physical and chemical properties.
Synthesis Analysis
Synthesis of complex molecules like the one specified often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, compounds with similar structural features have been synthesized through reactions involving amino and nitro precursors in the presence of suitable catalysts or under specific conditions to ensure the formation of the desired acrylamide linkages and aromatic substitutions (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the molecular geometry, electronic structure, and the spatial arrangement of atoms, critical for understanding the molecule's reactivity and properties. For example, detailed structural analysis has been performed for related compounds using X-ray powder diffraction and DFT studies to understand their conformations and electronic properties (Rachida Rahmani et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions at the acrylamide moiety or the aromatic systems. These reactions can include nucleophilic additions, electrophilic substitutions, and cycloadditions. The specific functionalities present in the molecule, such as the nitro group and the ether linkage, influence its chemical behavior and the types of reactions it can undergo.
Physical Properties Analysis
Physical properties like melting point, solubility, and crystallinity are determined by the molecular structure and the nature of functional groups. Compounds in this category often exhibit solid-state properties that can be analyzed using thermal analysis methods (TG, DTA) to understand their stability and decomposition patterns (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the electronic distribution within the molecule. Studies involving similar molecules have shown that the presence of electron-donating and withdrawing groups significantly affects their biological activity, as seen in cytotoxicity studies against cancer cell lines (A. Kamal et al., 2014).
Aplicaciones Científicas De Investigación
Anticancer Applications
A study by (Kamal et al., 2014) explored the synthesis of acrylamide conjugates, similar to the compound , for their cytotoxic activity against various human cancer cell lines. These compounds were found to have significant anticancer properties, particularly against lung adenocarcinoma, showcasing their potential in cancer treatment.
Chemical Synthesis and Characterization
The work of (Chen Guohua, 2013) and (Ana Maria Alves de Souza et al., 2010) focused on the synthesis of related compounds, demonstrating the chemical versatility and potential applications of acrylamide derivatives in various chemical syntheses.
Anticancer Activity of Thiazole-Pyridine Hybrids
A study by (A. Bayazeed & R. Alnoman, 2020) synthesized new thiazole incorporated pyridine derivatives and evaluated their in vitro anticancer activity. This indicates the therapeutic potential of such compounds, including those structurally similar to the compound .
Liquid Crystalline Properties
The research by (Osamu Ihata et al., 2000) investigated the formation of liquid crystalline polymeric complexes using components structurally similar to the compound . This highlights the potential of such compounds in materials science, particularly in the development of liquid crystals.
Antimicrobial and Insecticidal Applications
A study by (Nanees N. Soliman et al., 2020) synthesized biologically active heterocyclic compounds involving thiazole and pyridine moieties. This suggests the potential use of similar compounds in developing new antimicrobial and insecticidal agents.
Propiedades
IUPAC Name |
(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-16-8-10-20(32-2)22-23(16)33-24(26-22)27(15-18-6-4-12-25-14-18)21(29)11-9-17-5-3-7-19(13-17)28(30)31/h3-14H,15H2,1-2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBYJNUCWJMSDT-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)
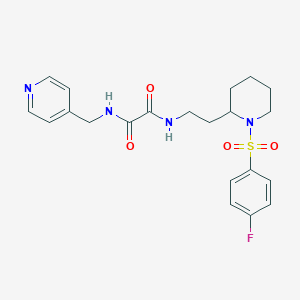
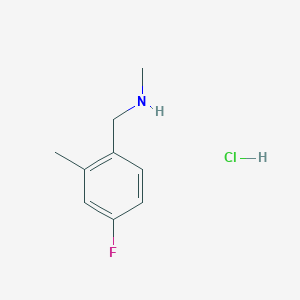
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)
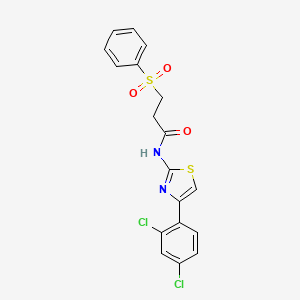
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)
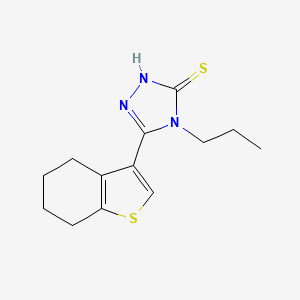
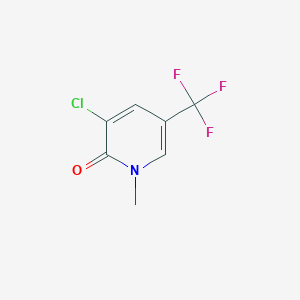
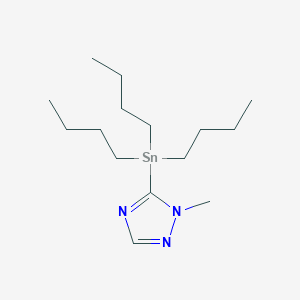
![(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2490766.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2490767.png)
